cis-11,14-Eicosadienoic acid ethyl ester
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Overview
Description
cis-11,14-Eicosadienoic acid ethyl ester is a chemical compound with the molecular formula C22H40O2 and a molecular weight of 336.55 g/mol . It is an ester derivative of cis-11,14-Eicosadienoic acid, a polyunsaturated fatty acid. This compound is known for its liquid form and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-11,14-Eicosadienoic acid ethyl ester typically involves the esterification of cis-11,14-Eicosadienoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
cis-11,14-Eicosadienoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: cis-11,14-Eicosadienoic acid and ethanol.
Scientific Research Applications
cis-11,14-Eicosadienoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of cis-11,14-Eicosadienoic acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
cis-11,14-Eicosadienoic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
cis-11,14-Eicosadienoic acid: The parent acid form without the ester group.
Other polyunsaturated fatty acid esters: Such as linoleic acid ethyl ester and linolenic acid ethyl ester.
Uniqueness
cis-11,14-Eicosadienoic acid ethyl ester is unique due to its specific double bond positions (cis-11,14) and its ethyl ester group, which can influence its physical and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C22H40O2 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl (11E,14E)-icosa-11,14-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11+ |
InChI Key |
PYVCCFLKWCNDQZ-MVKOLZDDSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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